1,2-Dihydropyrido[3,4-e][1,2,4]triazine
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Overview
Description
1,2-Dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be synthesized through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of [4 + 2] domino annulation reactions, which are efficient and yield high-performance results .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve multi-step synthesis processes. These methods may include the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . Reaction conditions may vary, but they often involve moderate to high temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1,2-Dihydropyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cytochrome P450 enzymes in Mycobacterium tuberculosis, thereby disrupting essential physiological functions of the bacteria . The compound’s structure allows it to bind to active sites of these enzymes, preventing their normal activity.
Comparison with Similar Compounds
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a fused ring system and exhibits diverse biological activities.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds share similar synthetic routes and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
81622-73-3 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4,10H,(H,8,9) |
InChI Key |
OWOZAJROCCSXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NNC=N2 |
Origin of Product |
United States |
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